Cas no 27220-57-1 (Antimycin A2 (9CI))

Antimycin A2 (9CI) is a secondary metabolite belonging to the antimycin family, primarily isolated from Streptomyces species. It functions as a potent inhibitor of mitochondrial electron transport by binding to the Qi site of cytochrome bc1 complex (Complex III), disrupting oxidative phosphorylation. This compound is widely utilized in biochemical research to study mitochondrial respiration, apoptosis, and reactive oxygen species (ROS) generation. Its high specificity and efficacy make it a valuable tool for investigating cellular energy metabolism and stress responses. Antimycin A2 is also employed in agricultural research as a reference compound for antifungal and insecticidal activity studies. Proper handling is essential due to its toxicity.
Antimycin A2 (9CI) structure
Antimycin A2 (9CI) structure
Product Name:Antimycin A2 (9CI)
CAS No:27220-57-1
MF:C27H38N2O9
MW:534.598628520966
CID:269231
PubChem ID:3084471
Update Time:2025-06-15

Antimycin A2 (9CI) Chemical and Physical Properties

Names and Identifiers

    • Antimycin A2 (9CI)
    • [3-[(3-formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] butanoate
    • ANTIMYCIN A2
    • 3-({[3-(formylamino)-2-hydroxyphenyl]carbonyl}amino)-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl butanoate (non-preferred name)
    • 3-(3-Formamidosalicylamido)-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl butyrate
    • Butanoic acid, 3-((3-(formylamino)-2-hydroxybenzoyl)amino)-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl ester
    • [3-[(3-formamido-2-hydroxybenzoyl)amino]-8-hexyl-2, 6-dimethyl-4, 9-dioxo-1, 5-dioxonan-7-yl] butanoate
    • 27220-57-1
    • J-016699
    • CHEBI:201592
    • MFCD00070316
    • [3-[(3-ormamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] butanoate
    • 3-(3-formamido-2-hydroxybenzamido)-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl butyrate
    • UNII-ZIK247VR77
    • ZIK247VR77
    • Antimycin A2, ~90%
    • EINECS 248-342-1
    • FT-0734365
    • NS00123350
    • MIXTURE CONTAINING ANTIMYCIN A2A AND ANTIMYCIN A2B
    • (3-((3-formamido-2-hydroxybenzoyl)amino)-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl) butanoate
    • G91523
    • SCHEMBL24914029
    • LYDAGTPXPZARPR-UHFFFAOYSA-N
    • Inchi: 1S/C27H38N2O9/c1-5-7-8-9-12-19-24(38-21(31)11-6-2)17(4)37-27(35)22(16(3)36-26(19)34)29-25(33)18-13-10-14-20(23(18)32)28-15-30/h10,13-17,19,22,24,32H,5-9,11-12H2,1-4H3,(H,28,30)(H,29,33)
    • InChI Key: LYDAGTPXPZARPR-UHFFFAOYSA-N
    • SMILES: O(C(CCC)=O)C1C(C)OC(C(C(C)OC(C1CCCCCC)=O)NC(C1C=CC=C(C=1O)NC=O)=O)=O

Computed Properties

  • Exact Mass: 534.258
  • Monoisotopic Mass: 534.258
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 38
  • Rotatable Bond Count: 12
  • Complexity: 820
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 5
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 157A^2
  • XLogP3: 4.9

Experimental Properties

  • Density: 1.24
  • Boiling Point: 756.4°Cat760mmHg
  • Flash Point: 411.2°C
  • Refractive Index: 1.547

Antimycin A2 (9CI) Security Information

  • Hazardous Material transportation number:UN 2811 6.1/PG 2
  • WGK Germany:3
  • Hazard Category Code: 23/24/25
  • Safety Instruction: 36/37/39-45
  • Hazardous Material Identification: T
  • HazardClass:6.1(a)
  • PackingGroup:II
  • Storage Condition:−20°C
  • Risk Phrases:23/24/25
  • Packing Group:II
  • Hazard Level:6.1(a)

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Antimycin A2 (9CI) Related Literature

Additional information on Antimycin A2 (9CI)

Comprehensive Overview of Antimycin A2 (9CI) (CAS No. 27220-57-1): Properties, Applications, and Research Insights

Antimycin A2 (9CI), a derivative of the Antimycin family, is a naturally occurring compound with the CAS number 27220-57-1. This bioactive molecule is widely recognized for its role in mitochondrial electron transport chain inhibition, making it a subject of intense research in biochemistry and pharmacology. Its unique structure, featuring a dilactone ring system, contributes to its specificity in targeting cytochrome bc1 complex, a critical component in cellular respiration.

In recent years, Antimycin A2 (9CI) has gained attention due to its potential applications in cancer research and mitochondrial dysfunction studies. Researchers are exploring its mechanism of action, particularly how it induces reactive oxygen species (ROS) production, a hot topic in cell apoptosis and age-related diseases. The compound's ability to modulate energy metabolism aligns with current trends in metabolic reprogramming research, a field growing in prominence due to its implications for precision medicine.

The synthesis and isolation of Antimycin A2 (9CI) (CAS 27220-57-1) involve specialized techniques, often discussed in natural product chemistry circles. Its production typically stems from Streptomyces species, with purification methods optimized for high-performance liquid chromatography (HPLC). This aligns with frequent searches for "how to purify Antimycin derivatives" and "natural product isolation techniques" in scientific databases.

From a structural perspective, Antimycin A2 (9CI) shares core features with other Antimycin analogs, but its distinct side chain configuration influences its bioactivity profile. Recent molecular docking studies have investigated its interactions with mitochondrial proteins, addressing common queries about "Antimycin binding sites" and "structure-activity relationships of mitochondrial inhibitors". These investigations are particularly relevant given the rising interest in mitochondria-targeted therapies.

In biomedical research, Antimycin A2 (9CI) serves as a valuable tool compound for studying oxidative phosphorylation and ATP production. Its use in experimental models helps researchers address frequently asked questions like "how to induce mitochondrial stress in vitro" and "chemical inhibitors of electron transport chain". These applications position the compound at the intersection of basic research and translational medicine.

Quality control of Antimycin A2 (9CI) (CAS 27220-57-1) remains a critical consideration, with analytical methods focusing on purity assessment and stability testing. This addresses common concerns in research procurement, where queries such as "Antimycin A2 storage conditions" and "HPLC analysis of Antimycin derivatives" frequently appear in scientific search logs. Proper handling ensures reproducible results in studies investigating mitochondrial bioenergetics.

The ecological aspects of Antimycin compounds have also attracted interest, particularly their role as secondary metabolites in microbial ecosystems. This connects to broader discussions about microbial chemical warfare and natural product evolution, topics gaining traction in microbiome research. Such perspectives provide context for understanding the biological origins of Antimycin A2 (9CI) beyond its laboratory applications.

Future research directions for Antimycin A2 (9CI) may explore its potential as a chemical probe for mitochondrial studies or its optimization for specific research applications. These possibilities align with current scientific trends toward mechanistic toxicology and target identification in drug discovery. As interest grows in metabolic inhibitors and bioenergetics modulators, this compound continues to offer valuable insights for diverse research programs.

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